tert-Butyl (1-cyclopropyl-2-oxoethyl)carbamate
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Overview
Description
tert-Butyl (1-cyclopropyl-2-oxoethyl)carbamate is an organic compound with the molecular formula C10H17NO3. It is a white to yellow solid that is used in various chemical reactions and research applications. The compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis.
Preparation Methods
The synthesis of tert-Butyl (1-cyclopropyl-2-oxoethyl)carbamate typically involves the reaction of tert-butyl carbamate with cyclopropyl ketone under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
tert-Butyl (1-cyclopropyl-2-oxoethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The carbamate group can be substituted with other functional groups using reagents such as halides or nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl (1-cyclopropyl-2-oxoethyl)carbamate is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: The compound is used in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of tert-Butyl (1-cyclopropyl-2-oxoethyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular pathways, affecting processes such as signal transduction and gene expression .
Comparison with Similar Compounds
tert-Butyl (1-cyclopropyl-2-oxoethyl)carbamate can be compared with similar compounds such as:
tert-Butyl N-(2-oxoethyl)carbamate: Similar in structure but lacks the cyclopropyl group.
tert-Butyl carbamate: A simpler compound without the oxoethyl and cyclopropyl groups.
tert-Butyl carbazate: Contains a hydrazine group instead of the carbamate group
Biological Activity
tert-Butyl (1-cyclopropyl-2-oxoethyl)carbamate is a carbamate derivative with significant biological activity. Its unique structure, characterized by a cyclopropyl group and a tert-butyl moiety, has garnered attention in medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological applications, and relevant research findings.
- Molecular Formula : C10H17N1O3
- Molecular Weight : Approximately 199.25 g/mol
- IUPAC Name : this compound
The presence of the cyclopropyl group imparts distinct chemical properties that influence the compound's reactivity and biological interactions.
The mechanism of action for this compound primarily involves enzyme inhibition. The compound binds to specific enzymes, blocking their active sites and inhibiting their catalytic activity. This interaction can modulate various biochemical pathways, making it a valuable tool in biological research.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antiviral Activity : Preliminary studies suggest potential antiviral properties against several viral infections. The cyclopropyl moiety may enhance its interaction with viral proteins.
- Enzyme Inhibition : The compound is used as a probe in enzyme-catalyzed reactions, aiding in the understanding of enzyme mechanisms and inhibition processes .
Table 1: Summary of Biological Activities
Activity Type | Description |
---|---|
Antiviral | Potential activity against various viral infections |
Enzyme Inhibition | Blocks specific enzyme active sites, modulating biochemical pathways |
Medicinal Chemistry | Explored as a drug candidate for various therapeutic applications |
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Enzyme Inhibition : A study demonstrated that this compound effectively inhibited specific enzymes involved in metabolic pathways. The inhibition was quantified using IC50 values, showing significant potency compared to other carbamate derivatives .
- Antiviral Research : In vitro studies indicated that this compound exhibited antiviral activity against Trypanosoma brucei, with an effective concentration (EC50) below 0.03 μM. This positions it as a promising candidate for further antiviral drug development .
- Pharmacokinetic Studies : Research examining the pharmacokinetics of this compound revealed favorable absorption characteristics and metabolic stability, essential for its potential therapeutic use .
Comparison with Similar Compounds
The biological activity of this compound can be contrasted with similar compounds:
Compound Name | Biological Activity | Unique Features |
---|---|---|
tert-Butyl N-(2-oxoethyl)carbamate | Moderate enzyme inhibition | Lacks cyclopropyl group |
tert-Butyl (S)-(1-(dipropylamino)propan-2-yl)carbamate | Limited antiviral effects | Different structural profile |
The cyclopropyl group in this compound enhances its reactivity and specificity towards biological targets compared to other carbamates.
Properties
IUPAC Name |
tert-butyl N-(1-cyclopropyl-2-oxoethyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-8(6-12)7-4-5-7/h6-8H,4-5H2,1-3H3,(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLUHNUHHIPWXNR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C=O)C1CC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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